prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 1,3-thiazole core substituted at positions 2 and 3.
- A coumarin-derived moiety (2-oxo-2H-chromen-3-yl) linked via a carbonylamino group at position 2 of the thiazole.
- A prop-2-en-1-yl (allyl) ester at position 5 of the thiazole.
The allyl ester may enhance solubility or serve as a synthetic handle for further derivatization.
Properties
Molecular Formula |
C18H14N2O5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
prop-2-enyl 4-methyl-2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H14N2O5S/c1-3-8-24-17(23)14-10(2)19-18(26-14)20-15(21)12-9-11-6-4-5-7-13(11)25-16(12)22/h3-7,9H,1,8H2,2H3,(H,19,20,21) |
InChI Key |
AOJOBGSNMLKXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenyl intermediate: This involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base to form 2-oxo-2H-chromene-3-carboxylate.
Thiazole ring formation: The chromenyl intermediate is then reacted with thioamide and an appropriate carboxylic acid derivative to form the thiazole ring.
Final esterification: The final step involves the esterification of the thiazole intermediate with prop-2-en-1-ol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The chromenyl group can intercalate with DNA, disrupting its function, while the thiazole ring can inhibit enzymes by binding to their active sites. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues of Thiazole-Coumarin Hybrids
Key Analogues Identified:
prop-2-en-1-yl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate () Structural Differences: Replaces the coumarin group with a pyrrole ring bearing a 4-butoxyphenylcarbonyl substituent.
prop-2-enyl 2-[4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2-(4-pentoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate ()
- Structural Differences : Substitutes coumarin with a 7-methoxybenzofuran group.
- Implications : Benzofuran’s electron-rich nature could enhance redox activity or alter metabolic stability compared to coumarin derivatives .
Functional Group Variations in Thiazole Derivatives
Key Observations :
- The coumarin-carbonylamino group in the target compound distinguishes it from analogues with pyrrole, benzofuran, or pyrazole substituents. Coumarin’s extended conjugation may improve fluorescence properties for imaging applications .
- Allyl esters (vs. ethyl or methyl esters) may confer higher reactivity in click chemistry or prodrug strategies .
Biological Activity
The compound prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic molecule that belongs to the class of thiazole derivatives. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including its anti-inflammatory, antioxidant, and anticancer properties.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 362.4 g/mol. Its structure includes a thiazole ring and a chromene moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O5S |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C=CC(C(=O)N(C(=O)C1=CC=CC=C1)C(=O)N(C)C(=O)C2=C(SC(=O)N(C)C(=O)C3=C(SC(=O)N(C)C(=O)C4=C(SC(=O)N(C)C(=O)C5=C(SC(=O)N(C)C(=O)C6=C(SC(=O)N(C)C(=O) |
Anticancer Properties
Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of chromene can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. This compound may similarly influence these pathways due to its structural components.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. The thiazole ring is known to interact with various enzymes involved in inflammatory processes, such as cyclooxygenase (COX), thereby reducing inflammation markers in vitro.
Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress. Compounds with chromene structures have been documented to scavenge free radicals effectively. The presence of hydroxyl groups in the chromene moiety of this compound enhances its capacity to act as an antioxidant.
Antifungal Activity
Recent studies have highlighted the antifungal potential of similar compounds against various fungi, including Fusarium oxysporum. The structure–activity relationship (SAR) indicates that modifications on the thiazole and chromene rings can enhance antifungal efficacy.
Study 1: Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines. The compound demonstrated an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity compared to control groups .
Study 2: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of thiazole derivatives. Prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yloxy)-carbonyl]amino}-1,3-thiazole showed a reduction in TNF-alpha levels by approximately 40% at a concentration of 10 µM .
Study 3: Antifungal Activity
Research published in Mycological Research demonstrated that derivatives similar to prop-2-en-1-yl 4-methyl were effective against Fusarium oxysporum, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL . This suggests potential for development as antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
